molecular formula C9H9Cl2N3O B2951859 [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine CAS No. 954229-47-1

[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine

Cat. No. B2951859
M. Wt: 246.09
InChI Key: SICKOFYWKZXTJQ-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine, also known as 5-Chloro-1,2,4-oxadiazol-3-ylmethylamine, is an organic compound derived from oxadiazole. It is a synthetic compound with a wide range of applications in the scientific research field. It is a derivative of oxadiazoles, which are heterocyclic compounds containing three nitrogen atoms and two oxygen atoms. This compound has been used in a variety of scientific research applications, such as drug synthesis, enzyme inhibition, and catalysis.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine involves the reaction of 3-chlorobenzohydrazide with glyoxal in the presence of sulfuric acid to form 5-(3-chlorophenyl)-1,2,4-oxadiazole. This intermediate is then reacted with formaldehyde and ammonium chloride to form [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine.

Starting Materials
3-chlorobenzohydrazide, glyoxal, sulfuric acid, formaldehyde, ammonium chloride

Reaction
3-chlorobenzohydrazide is reacted with glyoxal in the presence of sulfuric acid to form 5-(3-chlorophenyl)-1,2,4-oxadiazole., 5-(3-chlorophenyl)-1,2,4-oxadiazole is then reacted with formaldehyde and ammonium chloride to form [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine.

Scientific Research Applications

5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine has a wide range of scientific research applications. It has been used in the synthesis of a variety of drugs, such as the anticonvulsant lamotrigine and the anti-inflammatory drug naproxen. It has also been used in the synthesis of a variety of enzymes, such as the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it has been used as a catalyst in organic synthesis reactions, such as the synthesis of pyridine derivatives.

Mechanism Of Action

The mechanism of action of 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and other proteins involved in biochemical reactions. It is also believed to interact with certain receptors in the body, such as the dopamine and serotonin receptors. These interactions can affect the levels of certain neurotransmitters, hormones, and other compounds in the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine are not fully understood. However, it is believed to interact with certain receptors in the body and affect the levels of certain neurotransmitters, hormones, and other compounds. It has also been shown to have anticonvulsant and anti-inflammatory effects in animal studies. Additionally, it has been shown to have antioxidant, anti-apoptotic, and anti-cancer effects in cell cultures.

Advantages And Limitations For Lab Experiments

The use of 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound that is readily available. Additionally, it is a versatile compound that can be used in a variety of scientific research applications. However, it is important to note that the compound can be toxic if not handled properly. Therefore, it is important to use appropriate safety precautions when handling the compound.

Future Directions

There are a variety of potential future directions for the use of 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine. One potential direction is the development of new drugs and enzymes using the compound as a starting material. Additionally, the compound could be used in the development of new catalysts for organic synthesis reactions. Furthermore, the compound could be used to study the biochemical and physiological effects of various compounds in the body. Finally, the compound could be used to study the potential therapeutic effects of various compounds in the body.

properties

IUPAC Name

[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICKOFYWKZXTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine

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